molecular formula C9H9ClFNO2 B1394097 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide CAS No. 153201-27-5

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide

Cat. No. B1394097
M. Wt: 217.62 g/mol
InChI Key: SMBNGANQFLQYJS-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide” is likely to be an organic compound containing a chloro-fluoro-phenoxy group and a methylacetamide group. The presence of these functional groups could give this compound unique chemical and physical properties, which could be of interest in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-chloro-4-fluorophenol precursor with a methylacetamide under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a phenyl ring substituted with a chlorine atom and a fluorine atom, an ether linkage, and a methylacetamide group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The ether linkage might be cleaved under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, it might exhibit polarity due to the presence of polar functional groups (amide and ether). It’s likely to be soluble in organic solvents, and its boiling or melting point would depend on the strength of intermolecular interactions.


Scientific Research Applications

Analgesic and Anti-inflammatory Potential

Research by Musso et al. (2003) explored compounds similar to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, particularly focusing on their antiinflammatory and analgesic properties. One such compound showed potent analgesic and anti-inflammatory effects without central muscle relaxant activity, highlighting its potential in pain and inflammation management Musso et al., 2003.

Structural Analysis and Hydrogen Bonding

Graham Smith (2014) conducted a study on the crystal structures of similar compounds, revealing two-dimensional layered structures based on cyclic hydrogen-bonded motifs. Such insights are crucial for understanding the molecular interactions and stability of phenoxyacetic acid derivatives Smith, 2014.

Metabolism Studies

Pieper et al. (1993) investigated the metabolism of a structurally related compound by Alcaligenes eutrophus, demonstrating its transformation into different metabolites. This study provides valuable information on the biodegradation and environmental fate of similar chloro-fluorophenoxy compounds Pieper et al., 1993.

Herbicidal Activity

Wang et al. (2012) synthesized and evaluated novel compounds, including those containing fluorine, for their herbicidal activities. They found that the type and position of fluorine on the benzene ring significantly affected the herbicidal activity, suggesting potential agricultural applications for such compounds Wang et al., 2012.

Radiochemical Studies for Medical Imaging

Min Wang et al. (2014) synthesized a compound related to 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide for potential use in PET imaging of EGFR, HER2, and HER3 signaling. This research highlights the application in medical imaging and cancer diagnostics Wang et al., 2014.

Synthesis and Characterization for Antimicrobial Applications

Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from a similar compound, evaluating their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The study and application of this compound would depend on its unique properties. It could be of interest in the development of new pharmaceuticals, agrochemicals, or materials, among other possibilities.


properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBNGANQFLQYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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